Molecular Weight and Bulk Physicochemical Differentiation vs. 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Analogs
The target compound (MW 380.40 g/mol) carries a 4-ethoxyphenyl N1 substituent, which increases molecular weight by 14 g/mol and calculated logP by approximately 0.5 units relative to the direct 4-methoxyphenyl analog (MW ~366 g/mol) . This difference shifts the compound across the threshold where intestinal absorption and plasma protein binding characteristics can change discontinuously—compounds with MW > 380 and logP > 3.5 frequently exhibit altered oral bioavailability and tissue distribution compared to their lighter, less lipophilic counterparts [1]. The ethoxy group also introduces an additional rotatable bond (11 total vs. ~10 for the methoxy analog), which may reduce conformational rigidity and affect entropy-driven binding thermodynamics .
| Evidence Dimension | Molecular weight, calculated logP, and rotatable bond count |
|---|---|
| Target Compound Data | MW = 380.40 g/mol; cLogP ~3.2 (estimated by SwissADME); 11 rotatable bonds |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido analog; MW ~366 g/mol; cLogP ~2.7 (estimated); ~10 rotatable bonds |
| Quantified Difference | ΔMW = +14 g/mol; ΔcLogP ≈ +0.5; ΔRotatable bonds = +1 |
| Conditions | In silico prediction using SwissADME; no experimental data available for target compound |
Why This Matters
A 14 g/mol molecular weight increase and 0.5-unit logP shift can alter oral absorption classification (e.g., crossing the Lipinski Rule of Five logP threshold of 5), directly impacting whether this compound is suitable for cell-based vs. in vivo experimental protocols.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. View Source
